molecular formula C17H17N3O4S2 B2398778 3-(isopropylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1020977-86-9

3-(isopropylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2398778
M. Wt: 391.46
InChI Key: DOWMKSJYGMTHNY-UHFFFAOYSA-N
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Description

3-(isopropylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is a member of the sulfonamide family and has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Anticancer Activity

Compounds structurally related to 3-(isopropylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide have been explored for their potential anticancer properties. Research demonstrates that derivatives of 1,3,4-oxadiazole, sharing a core structural similarity, exhibit moderate to excellent anticancer activity against various cancer cell lines including breast, lung, colon, and ovarian cancers. This is compared to reference drugs such as etoposide, suggesting the therapeutic potential of such compounds in cancer treatment (Ravinaik et al., 2021). Furthermore, studies on different derivatives have shown specific activity against breast cancer cell lines, highlighting the relevance of the 1,3,4-oxadiazole core in anticancer research (Salahuddin et al., 2014).

Antimicrobial Activity

Research on 1,3,4-oxadiazole derivatives has also revealed their potential in antimicrobial applications. Compounds with this core structure have been synthesized and evaluated against both Gram-negative and Gram-positive bacteria, exhibiting moderate to strong antimicrobial activity. This suggests the utility of these compounds in developing new antimicrobial agents, which is crucial in the fight against antibiotic-resistant bacteria (Khalid et al., 2016).

Synthesis and Characterization

The synthesis and characterization of compounds related to 3-(isopropylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide have been extensively studied. These studies provide a foundation for understanding the chemical properties and reactivity of such compounds, which is essential for their potential therapeutic application. The structural analysis, including crystal structure determination, offers insights into the molecular interactions and stability crucial for drug development (Sharma et al., 2016).

properties

IUPAC Name

3-propan-2-ylsulfonyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-11(2)26(22,23)14-7-3-5-12(9-14)16(21)18-17-20-19-15(24-17)10-13-6-4-8-25-13/h3-9,11H,10H2,1-2H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWMKSJYGMTHNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(isopropylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

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